molecular formula C14H10ClN3O B11772375 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline

3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11772375
M. Wt: 271.70 g/mol
InChI Key: NAXHXNDHUUUWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features an oxadiazole ring fused with an aniline moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties, making it a valuable scaffold in drug design and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole moiety.

Scientific Research Applications

3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-(4-Chlorophenyl)-1,2,3-triazole: Contains a triazole ring instead of an oxadiazole ring.

    4-(4-Chlorophenyl)-1,3,4-oxadiazole: Lacks the aniline moiety.

Uniqueness

3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the combination of the oxadiazole ring and the aniline moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and other applications.

Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C14H10ClN3O/c15-11-6-4-9(5-7-11)13-17-18-14(19-13)10-2-1-3-12(16)8-10/h1-8H,16H2

InChI Key

NAXHXNDHUUUWLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.